molecular formula C14H15NO2 B113355 (3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956270-77-2

(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B113355
M. Wt: 229.27 g/mol
InChI Key: MLQAOQXASUWCLY-XWIASGKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acids, which “(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a derivative of, can be achieved through the Doebner hydrogen-transfer reaction . This reaction involves anilines, benzaldehyde, and pyruvic acid . It can be applied to anilines having both electron-withdrawing and electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .


Chemical Reactions Analysis

The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .

properties

IUPAC Name

(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-4-2-6-10-9-5-3-7-11(9)13(14(16)17)15-12(8)10/h2-6,9,11,13,15H,7H2,1H3,(H,16,17)/t9-,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQAOQXASUWCLY-XWIASGKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3C=CCC3C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

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